Cas no 2227965-77-5 ((2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine)

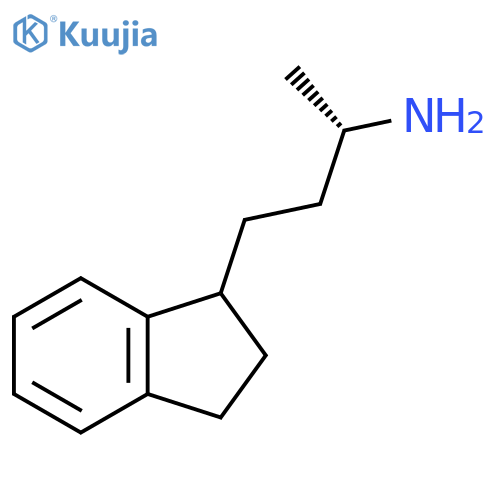

2227965-77-5 structure

商品名:(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine

- 2227965-77-5

- EN300-1746647

-

- インチ: 1S/C13H19N/c1-10(14)6-7-12-9-8-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m0/s1

- InChIKey: VMTSUEUGZWHXEO-NUHJPDEHSA-N

- ほほえんだ: N[C@@H](C)CCC1C2C=CC=CC=2CC1

計算された属性

- せいみつぶんしりょう: 189.151749610g/mol

- どういたいしつりょう: 189.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1746647-0.05g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 0.05g |

$1696.0 | 2023-09-20 | ||

| Enamine | EN300-1746647-0.25g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 0.25g |

$1858.0 | 2023-09-20 | ||

| Enamine | EN300-1746647-0.1g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 0.1g |

$1777.0 | 2023-09-20 | ||

| Enamine | EN300-1746647-1.0g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 1g |

$2019.0 | 2023-06-03 | ||

| Enamine | EN300-1746647-0.5g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 0.5g |

$1938.0 | 2023-09-20 | ||

| Enamine | EN300-1746647-5.0g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 5g |

$5854.0 | 2023-06-03 | ||

| Enamine | EN300-1746647-10g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 10g |

$8680.0 | 2023-09-20 | ||

| Enamine | EN300-1746647-1g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 1g |

$2019.0 | 2023-09-20 | ||

| Enamine | EN300-1746647-10.0g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 10g |

$8680.0 | 2023-06-03 | ||

| Enamine | EN300-1746647-2.5g |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine |

2227965-77-5 | 2.5g |

$3957.0 | 2023-09-20 |

(2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2227965-77-5 ((2S)-4-(2,3-dihydro-1H-inden-1-yl)butan-2-amine) 関連製品

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬